3-(Chlorodifluoromethoxy)benzoyl fluoride
Overview
Description
3-(Chlorodifluoromethoxy)benzoyl fluoride is a chemical compound with the molecular formula C8H4ClF3O2 and a molecular weight of 224.56 g/mol . It belongs to the class of benzoyl fluorides and is characterized by the presence of a chlorodifluoromethoxy group attached to a benzoyl fluoride moiety . This compound is a colorless liquid and is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
The synthesis of 3-(Chlorodifluoromethoxy)benzoyl fluoride can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzoyl fluoride with chlorodifluoromethane in the presence of a base . The reaction conditions typically include the use of a solvent such as dichloromethane and a base like potassium carbonate. The reaction is carried out at room temperature and yields the desired product after purification.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
3-(Chlorodifluoromethoxy)benzoyl fluoride undergoes various types of chemical reactions, including substitution, oxidation, and reduction reactions.
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can yield various reduced products depending on the reducing agent used.
Scientific Research Applications
3-(Chlorodifluoromethoxy)benzoyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Chlorodifluoromethoxy)benzoyl fluoride involves its reactivity with nucleophilic sites on target molecules. The compound can form covalent bonds with nucleophiles such as amines, thiols, and hydroxyl groups, leading to the modification of proteins and other biomolecules . This reactivity is exploited in various applications, including enzyme inhibition and protein labeling.
Comparison with Similar Compounds
3-(Chlorodifluoromethoxy)benzoyl fluoride can be compared with other similar compounds such as:
3-(Trifluoromethoxy)benzoyl fluoride: This compound has a trifluoromethoxy group instead of a chlorodifluoromethoxy group, which can affect its reactivity and applications.
3-(Difluoromethoxy)benzoyl fluoride: This compound has a difluoromethoxy group, which may result in different chemical properties and reactivity compared to the chlorodifluoromethoxy derivative.
3-(Chloromethoxy)benzoyl fluoride:
The uniqueness of this compound lies in its specific reactivity and the presence of both chlorine and fluorine atoms, which can impart distinct chemical properties and enhance its utility in various research and industrial applications.
Properties
IUPAC Name |
3-[chloro(difluoro)methoxy]benzoyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-8(11,12)14-6-3-1-2-5(4-6)7(10)13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRASVHPMHKNED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)Cl)C(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40632768 | |
Record name | 3-[Chloro(difluoro)methoxy]benzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40632768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39161-74-5 | |
Record name | 3-[Chloro(difluoro)methoxy]benzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40632768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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